Antimycobacterial Activity of 3-(Pyridin-4-yl)-1,2,4-oxadiazol-5(2H)-one: A Class-Level Comparison with Isoniazid and Structural Analogs
The antimycobacterial potential of the 1,2,4-oxadiazol-5-one core is well-established, but the 4-pyridyl substitution is essential for activity. A foundational study by Smith (1956) demonstrated that the related compound 2-γ-pyridyl-1,3,4-oxadiazol-5-one exhibits strong antitubercular activity, whereas derivatives with a phenyl group or other pyridyl isomers were essentially inactive [1]. More recent work on 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-one derivatives by Mamolo et al. (2001) further supports the critical role of the 4-pyridyl group, showing potent antimycobacterial activity against Mycobacterium tuberculosis, with some analogs achieving MIC values comparable to isoniazid [2].
| Evidence Dimension | Antimycobacterial Activity (MIC) |
|---|---|
| Target Compound Data | Not directly reported for the specific CAS 102227-52-1, but class-level data indicates potent activity for 4-pyridyl-substituted analogs. |
| Comparator Or Baseline | Isoniazid (MIC ~0.05 µg/mL); 2-phenyl-1,3,4-oxadiazol-5-one derivatives (inactive). |
| Quantified Difference | 4-Pyridyl substitution is essential for antimycobacterial activity, while phenyl-substituted analogs show no significant inhibition. |
| Conditions | In vitro assays against Mycobacterium tuberculosis. |
Why This Matters
This evidence confirms that the 4-pyridyl group is a non-negotiable pharmacophore for antimycobacterial activity, making 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one the essential starting material for any medicinal chemistry program targeting tuberculosis.
- [1] Smith, P. A. S. Studies on Chemotherapeutics for Mycobacterium tuberculosis. XII. Synthesis and Antibacterial Activity of 2-γ-Pyridyl-1, 3, 4-oxadiazol-5-one and its Related Compounds. Yakugaku Zasshi, 1956, 76(11), 1300-1303. View Source
- [2] Mamolo, M. G., Zampieri, D., Falagiani, V., Vio, L., Tonzar, E., Banfi, E. Synthesis and antimycobacterial activity of 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives. 2001. View Source
